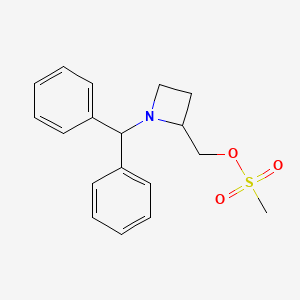
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate: is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.43 g/mol . It is also known by the synonym 1-(Diphenylmethyl)-2-azetidinemethanol methanesulfonate (ester) . This compound is characterized by its azetidine ring structure, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the azetidine nitrogen.
Méthodes De Préparation
The synthesis of (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate typically involves the reaction of 1-(Diphenylmethyl)-2-azetidinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The general reaction scheme is as follows:
- Dissolve 1-(Diphenylmethyl)-2-azetidinemethanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The benzhydryl group can undergo oxidation to form the corresponding benzophenone derivative.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding piperidine derivative.
Applications De Recherche Scientifique
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, transferring the methanesulfonate group to nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate can be compared to other azetidine derivatives, such as:
1-Benzhydryl-2-azetidinemethanol: Lacks the methanesulfonate group and has different reactivity and applications.
1-Benzhydryl-2-azetidinone: Contains a carbonyl group instead of the methanesulfonate ester, leading to different chemical properties and biological activities.
Propriétés
Formule moléculaire |
C18H21NO3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(1-benzhydrylazetidin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C18H21NO3S/c1-23(20,21)22-14-17-12-13-19(17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 |
Clé InChI |
YRYFOJJPUJZVIA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
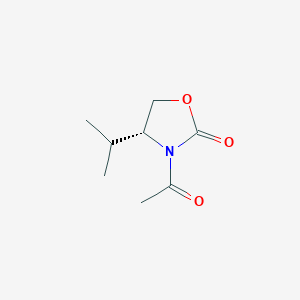
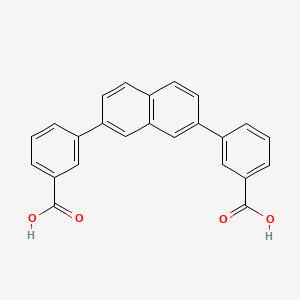
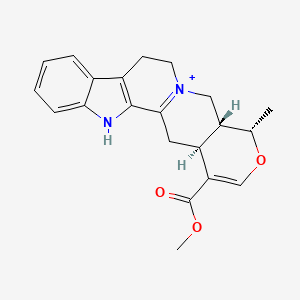
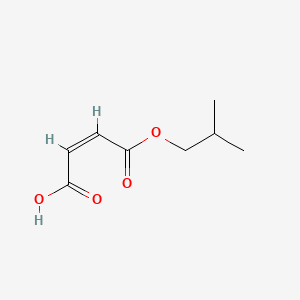
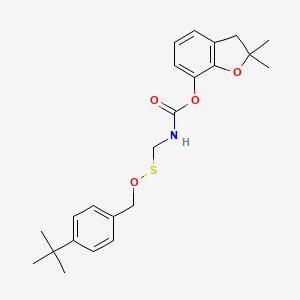

![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
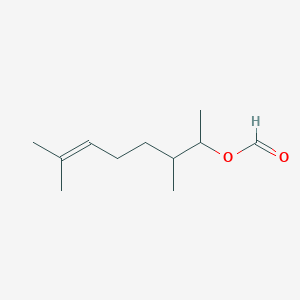
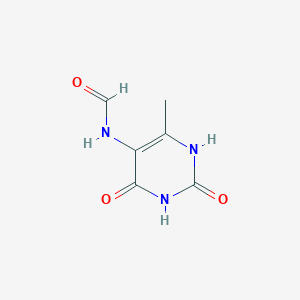
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
